Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate
Description
Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate (CAS: 150215-07-9) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an ethoxycarbonylamino group at position 5 and a methyl acetate moiety at position 2. This structure confers unique physicochemical and biological properties, making it a precursor in pharmaceutical and agrochemical synthesis. The compound is synthesized via multi-step reactions involving thiadiazole intermediates, often derived from 5-amino-1,2,4-thiadiazol-3-yl acetic acid derivatives .
Properties
IUPAC Name |
methyl 2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-3-15-8(13)10-7-9-5(11-16-7)4-6(12)14-2/h3-4H2,1-2H3,(H,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUIUWMHBQJODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=NS1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627841 | |
| Record name | Methyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150215-07-9 | |
| Record name | Methyl 5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150215-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Thiadiazole-3-acetic acid, 5-[(ethoxycarbonyl)amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.487 | |
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Preparation Methods
Cyclization of Thioamides with Nitriles
A foundational method involves treating 3-aminothiadiazole precursors with nitriles in the presence of acidic catalysts. For example, 5-amino-1,2,4-thiadiazole-3-carboxamide can react with methyl cyanoacetate in hydrochloric acid to form the thiadiazole ring, followed by ethoxycarbonylation. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the nitrile carbon, followed by cyclodehydration. Typical yields range from 65% to 78% under reflux conditions in ethanol.
Hydrazine-Mediated Cyclization
Alternative routes employ hydrazine derivatives to assemble the thiadiazole skeleton. For instance, methyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate can be synthesized by reacting thiosemicarbazide with methyl 3-chloroacetoacetate in a basic medium. Subsequent ethoxycarbonylation using ethyl chloroformate introduces the target substituent. This method achieves 70–82% yields when conducted in tetrahydrofuran (THF) at 0–5°C.
Functionalization of Preformed Thiadiazole Intermediates
Ethoxycarbonylation of 5-Amino-Thiadiazoles
The ethoxycarbonylamino group is introduced via Schotten-Baumann-type reactions. A representative procedure involves treating 5-amino-1,2,4-thiadiazol-3-yl-acetic acid with ethyl chloroformate in the presence of aqueous sodium hydroxide. The methyl ester is subsequently formed by esterification with methanol under sulfuric acid catalysis. Key parameters include:
Direct Esterification Strategies
Precursor acids can be esterified using diazomethane or methyl iodide. For example, 5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl-acetic acid reacts with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base. This method avoids acidic conditions that may hydrolyze the ethoxycarbonyl group, achieving 88% purity after recrystallization.
One-Pot Multicomponent Approaches
Recent advancements favor one-pot syntheses to improve efficiency. A three-component reaction of thiourea, methyl glyoxylate, and ethyl carbamate in phosphoric acid generates the target compound in 72% yield. The mechanism proceeds via:
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Formation of a thioamide intermediate
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Cyclization with in situ-generated nitrile oxide
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Simultaneous esterification and carbamate incorporation
Optimization Data Table
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60°C | +15% |
| Thiourea Equivalents | 1.1 | +8% |
| Reaction Time | 12 hours | +10% |
Catalytic and Solvent Effects
Acid Catalysis
Hydrochloric acid (30–37% concentration) enhances cyclization rates by protonating intermediates, as demonstrated in the synthesis of analogous thiadiazole derivatives. Elevated temperatures (25–65°C) reduce reaction times but risk decarboxylation.
Solvent Systems
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Polar aprotic solvents : DMF and acetonitrile improve solubility of intermediates, favoring yields >80%.
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Chlorinated solvents : Dichloromethane facilitates phase separation in workup steps, reducing product loss.
Purification and Characterization
Crude products are typically purified via:
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Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials.
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Column chromatography : Silica gel with ethyl acetate/hexane eluents resolves regioisomers.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.34 (t, J=7.1 Hz, 3H, OCH₂CH₃), 3.78 (s, 3H, COOCH₃), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.32 (s, 2H, CH₂COO), 8.21 (s, 1H, NH).
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IR : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate), 1540 cm⁻¹ (thiadiazole ring).
Industrial Scalability and Challenges
Cost-Efficiency Analysis
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Raw material costs : Ethyl chloroformate and methyl glyoxylate account for 60% of total expenses.
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Waste streams : Ammonia and hydrogen sulfide require scrubbing, adding 12–15% to operational costs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiadiazole compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate has been studied for its potential use in developing new antibiotics. The presence of the ethoxycarbonyl and amino groups enhances its reactivity, which may lead to improved efficacy against bacterial strains.
Case Study:
A study demonstrated that derivatives of thiadiazole compounds showed promising results against various pathogens, including resistant strains of bacteria. The structural similarity of this compound to known antibiotic agents suggests it could be a candidate for further development in this area .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory properties of this compound. Thiadiazole derivatives have shown potential in modulating inflammatory pathways, making them candidates for treating conditions like arthritis.
Research Findings:
Studies have indicated that certain thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This compound's ability to interact with these biological targets could lead to new therapeutic strategies .
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Its biological activity against pests could provide an alternative to existing chemical pesticides that may have harmful environmental impacts.
Field Trials:
Preliminary field trials have shown that formulations containing thiadiazole derivatives can effectively reduce pest populations while minimizing damage to non-target organisms . This application is particularly relevant in sustainable agriculture practices.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its pharmacological properties or create analogs with different bioactivities.
Synthetic Pathway:
The synthesis generally follows these steps:
- Formation of the thiadiazole ring.
- Introduction of the ethoxycarbonyl and amino groups.
- Esterification to yield the final product.
This synthetic flexibility allows researchers to explore various derivatives that may possess enhanced or novel biological activities .
Mechanism of Action
The mechanism of action of Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Thiadiazole Family
The following table highlights key structural analogues and their distinguishing features:
Key Differences in Reactivity and Bioactivity
- Substituent Effects: The ethoxycarbonylamino group in the target compound enhances stability against hydrolysis compared to the methoxyimino group in S-2-benzothiazolyl derivatives, which is more reactive toward nucleophiles . Methyl acetate vs. free carboxylic acid: The ester group in the target compound improves cell permeability but requires enzymatic hydrolysis for activation in biological systems, unlike the carboxylic acid derivative (CAS: 72217-12-0), which is directly bioactive .
Biological Activity :
- The target compound and its benzothiazole ester analogue (CAS: 89604-91-1) exhibit broad-spectrum antimicrobial activity. However, the latter shows superior inhibition of bacterial efflux pumps due to the benzothiazole moiety .
- In contrast, triazole-containing analogues (e.g., CAS: 1882605-19-7) demonstrate higher selectivity toward fungal targets, attributed to the triazole ring’s affinity for fungal cytochrome P450 enzymes .
Pharmaceutical Relevance
- Cephalosporin Derivatives : The target compound is a key intermediate in synthesizing cefotetan and ceftobiprole, where the thiadiazole ring contributes to β-lactamase resistance .
- Anticancer Potential: Sodium salts of triazole-thiadiazole hybrids (e.g., CAS: 879073-81-1) exhibit enhanced interaction with cancer-related enzymes, such as topoisomerase II, compared to the methyl ester derivative .
Biological Activity
Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its synthetic pathways and structure-activity relationships (SAR).
- Molecular Formula : C8H11N3O4S
- Molar Mass : 245.26 g/mol
- CAS Number : 150215-07-9
- Density : 1.408 g/cm³
- pKa : 10.92 (predicted)
Structure
The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The addition of ethoxycarbonyl and amino groups enhances its reactivity and biological potential.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit various biological activities, including significant antimicrobial effects . This compound has been shown to possess activity against a range of microorganisms. For instance:
- In vitro studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli strains.
- A study by Khan et al. highlighted that thiadiazole derivatives could act as urease inhibitors, which is crucial for treating certain infections .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties . Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Anticancer Properties
Recent investigations into the anticancer activity of thiadiazole derivatives indicate promising results:
- A study focused on the synthesis of novel thiadiazole compounds found that some exhibited potent inhibitory effects on cancer cell lines such as MKN-45 (gastric cancer) and others .
- Compounds similar to this compound have shown the ability to induce apoptosis and cell cycle arrest in various cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies have demonstrated that:
- Substituents on the thiadiazole ring can significantly alter the compound's potency against specific biological targets.
- The presence of different functional groups can enhance lipophilicity, improving cellular membrane permeability and bioavailability .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thiadiazole core through cyclization reactions.
- Introduction of the ethoxycarbonyl and amino groups via nucleophilic substitution reactions.
- Esterification to obtain the final methyl ester derivative.
These synthetic routes are essential for modifying the compound to enhance its pharmacological properties or for creating analogs with different bioactivities .
Case Studies
Several studies have focused on the biological evaluation of thiadiazole derivatives:
Q & A
What are the established synthetic routes for Methyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate, and how can reaction parameters be optimized for higher yields?
Answer:
The synthesis typically involves multi-step protocols, including oximation, alkylation, and cyclization. For example, a related thiadiazole intermediate was synthesized via oximation of cyanoacetamide, followed by alkylation with phosphorus oxychloride and subsequent cyclization with KSCN . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Cyclization steps often require reflux (80–100°C) to avoid side products.
- Catalyst use : Alkali media (e.g., NaOH) improve nucleophilic substitution in thioether formation .
Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol precursor to chloroacetic acid) .
How can researchers confirm the structural integrity and purity of this compound?
Answer:
A combination of analytical methods is critical:
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N–H bend at ~1550 cm⁻¹ for the urea moiety) .
- Thin-layer chromatography (TLC) : Monitor reaction progress and purity using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
- Elemental analysis : Validate molecular composition (e.g., %C, %N) within ±0.3% of theoretical values.
Advanced techniques like NMR (¹H/¹³C) and HPLC-MS are recommended for unambiguous structural confirmation .
What advanced strategies address regioselectivity challenges during thiadiazole ring formation?
Answer:
Regioselectivity in 1,2,4-thiadiazole synthesis is influenced by:
- Precursor design : Use of 5-substituted thiosemicarbazides ensures controlled cyclization.
- Reagent choice : KSCN promotes selective sulfur incorporation at the 3-position of the thiadiazole ring .
- Temperature modulation : Lower temperatures (0–5°C) during bromination steps reduce side reactions . Computational modeling (e.g., DFT) can predict regiochemical outcomes for novel derivatives.
How do substituents on the thiadiazole core impact pharmacological activity, and how can structure-activity relationships (SAR) be systematically studied?
Answer:
Substituents at the 5-position (e.g., ethoxycarbonylamino groups) significantly influence bioactivity. For SAR studies:
- Analog synthesis : Introduce substituents (e.g., alkyl, aryl) via nucleophilic substitution or coupling reactions.
- In vitro assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) and compare IC₅₀ values .
- Computational tools : Molecular docking (AutoDock Vina) predicts binding affinities to targets like penicillin-binding proteins (PBPs) .
Contradictions in activity data (e.g., toxicity vs. efficacy) require multivariate statistical analysis to isolate structural contributors .
What methodologies resolve contradictions in biological activity data across structurally similar derivatives?
Answer:
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity).
- QSAR modeling : Use descriptors like topological polar surface area (TPSA) and hydrogen-bond donors to correlate structure with activity .
- Dose-response profiling : Test derivatives across a concentration gradient to distinguish intrinsic activity from solubility-limited effects.
For example, derivatives with bulky substituents may show reduced membrane permeability despite high in vitro potency .
How can molecular docking guide the prioritization of derivatives for in vivo testing?
Answer:
- Target selection : Focus on validated bacterial targets (e.g., PBP2a in MRSA) .
- Docking workflow :
- Prepare ligand structures (protonation states, energy minimization).
- Generate grid boxes around active sites (e.g., Glide SP precision).
- Validate docking poses via MD simulations (e.g., Desmond, 100 ns runs).
- Scoring : Prioritize compounds with strong hydrogen bonds to key residues (e.g., Ser403 in PBP2a) and favorable MM-GBSA binding energies .
What are the comparative advantages of solution-phase vs. solid-phase synthesis for this compound?
Answer:
- Solution-phase :
- Pros: Scalability (>10 g batches), compatibility with heat-sensitive intermediates.
- Cons: Labor-intensive purification (e.g., column chromatography).
- Solid-phase :
How can researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?
Answer:
- Simulated biological media : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC.
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics.
- Stabilization strategies : Co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) or prodrug design .
What salt forms enhance the solubility and bioavailability of this compound?
Answer:
- Sodium/potassium salts : Synthesized by reacting the free acid with NaOH/KOH in ethanol. These salts improve aqueous solubility (>50 mg/mL) .
- Metal complexes : Zn(II) or Cu(II) chelates may enhance stability and antimicrobial activity .
Characterization via X-ray crystallography confirms salt formation and stoichiometry.
How can high-throughput screening (HTS) platforms accelerate the discovery of novel derivatives?
Answer:
- Library design : Use combinatorial chemistry to generate 100–1000 analogs with diverse substituents.
- Automated assays : Implement 96-well plate formats for MIC determination and cytotoxicity (e.g., HepG2 cells).
- Machine learning : Train models on existing data to predict promising candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
